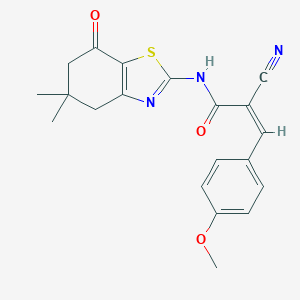

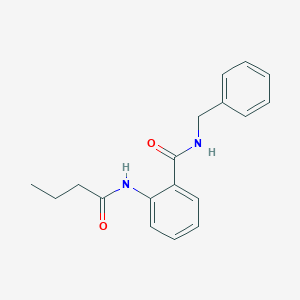

![molecular formula C14H12N2O B378135 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin CAS No. 31562-99-9](/img/structure/B378135.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of this class .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . An efficient and convenient synthesis of diversely substituted naphtho[1’,2’:4,5]imidazo[1,2-a]-pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation has been presented .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Organische Synthese und Pharmazeutische Chemie

Imidazo[1,2-a]pyridine sind wertvolle heterocyclische Gerüste in der organischen Synthese und pharmazeutischen Chemie . Die direkte Funktionalisierung dieser Gerüste ist eine Schlüsselstrategie für die Konstruktion einer breiten Palette von Derivaten. Diese Verbindung kann mit ihrer Methoxyphenylgruppe als Vorläufer oder Zwischenprodukt bei der Synthese komplexer Moleküle mit potenzieller biologischer Aktivität dienen.

Materialwissenschaften

In der Materialwissenschaft werden Derivate von Imidazo[1,2-a]pyridin aufgrund ihrer strukturellen Eigenschaften verwendet . Sie sind an der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften beteiligt, die für die Weiterentwicklung der Technologie in Bereichen wie Halbleitern und Nanotechnologie unerlässlich sind.

Optoelektronische Geräte

Die Derivate der Verbindung wurden auf ihre optoelektronischen Eigenschaften untersucht, die für die Entwicklung von Geräten wie organischen Leuchtdioden (OLEDs) entscheidend sind . Diese Materialien sind wegen ihres Potenzials gefragt, Flexibilität, Kosteneffizienz und eine breite Farbbandbreite in Display-Technologien zu bieten.

Sensoren

Imidazo[1,2-a]pyridin-basierte Verbindungen wurden bei der Herstellung von Sensoren eingesetzt . Diese Sensoren können verschiedene Ionen und Moleküle erkennen, was für die Umweltüberwachung, medizinische Diagnostik und industrielle Prozesskontrolle unerlässlich ist.

Krebsmedikamente

Derivate von 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin wurden entwickelt und auf ihre antiproliferative Aktivität gegen verschiedene humane Krebszelllinien getestet . Einige Verbindungen zeigen eine signifikante Hemmung des Wachstums von Krebszellen, was ihr Potenzial als therapeutische Mittel in der Onkologie hervorhebt.

Konfokale Mikroskopie und Bildgebung

Im Bereich der Biobildgebung dienen bestimmte Imidazo[1,2-a]pyridin-Derivate als Fluoreszenz-Sonden . Diese Verbindungen werden verwendet, um Zellen oder Moleküle zu markieren, was eine detaillierte Visualisierung unter konfokalen Mikroskopen ermöglicht, die für die biologische Forschung und die medizinische Diagnostik unerlässlich ist.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . The compound has been evaluated as a selective COX-2 inhibitor .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by positioning itself in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site . This interaction inhibits the activity of the COX-2 enzyme .

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Pharmacokinetics

The compound’s potency and selectivity against the cox-2 enzyme have been evaluated

Result of Action

The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, one derivative exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that several derivatives possessed significant activity compared with the control group .

Action Environment

The compound’s selectivity for cox-2 over cox-1 may be influenced by the introduction of a suitable substituent on the imidazo[1,2-a]pyridine ring

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is its potent anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is its poor solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the scientific research on 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. One potential direction is to investigate the use of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and to identify its molecular targets in cancer cells.

Conclusion:

In conclusion, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a promising compound with significant potential for therapeutic applications in the field of medicinal chemistry. Its potent anti-tumor activity, anti-inflammatory, and anti-viral effects make it a promising candidate for the development of novel drugs. Further scientific research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and to explore its potential for the treatment of other diseases.

Safety and Hazards

While specific safety and hazard information for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine was not found, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADMBJNEWPMECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a methoxy group at the para position of the phenyl ring in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine affect the viscosity of the acrylamide derivatives?

A1: The research paper found that compound IV, (E) N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3yl)acrylamide, which contains a methoxy group at the para position of the phenyl ring in the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine moiety, exhibited the highest viscosity among the tested compounds []. This suggests that the presence of the methoxy group at this position increases the compound's viscosity, possibly due to enhanced intermolecular interactions.

Q2: Which solvent mixture resulted in the highest viscosity for the tested acrylamide derivatives?

A2: The study revealed that the acrylamide derivatives exhibited the highest viscosity in the acetone-water mixture compared to ethanol-water and dioxane-water mixtures []. This finding suggests stronger interactions between the compounds and the acetone-water solvent, potentially due to the differences in polarity and hydrogen bonding capabilities of the solvents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)

![N-(2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B378064.png)

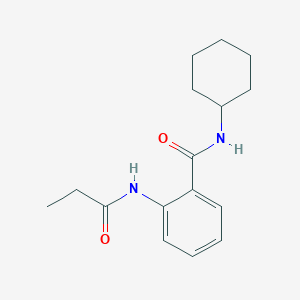

![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)

![3-[4-(diethylamino)anilino]indol-2-one](/img/structure/B378069.png)

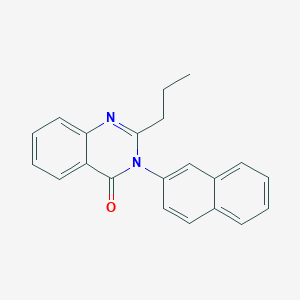

![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)

![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)

![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)

![2,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B378078.png)